4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a bicyclic compound characterized by a fused imidazole and pyridine structure. Its molecular formula is C9H10F3N3, and it is notable for its potential biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable scaffold for drug development and organic synthesis .
The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through several methods:
The molecular structure of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine features:
The unique arrangement of nitrogen atoms within the structure contributes to its chemical reactivity and biological profile.
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions typical of imidazole derivatives:
The reactivity patterns are influenced by the electronic effects of the trifluoromethyl group, which can enhance electrophilicity and alter reaction pathways.
Research indicates that 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine interacts with various biological targets:
Studies have shown that this compound exhibits significant pharmacological activities including anti-inflammatory and analgesic effects. Its mechanism often involves modulation of signaling pathways critical for cellular responses .
Relevant data from studies indicate that these properties significantly influence its application in drug development and material science .
The applications of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine are diverse:
The imidazo[4,5-c]pyridine scaffold belongs to the bicyclic heteroaromatic system family, where an imidazole ring (positions 1-3) is fused to a pyridine ring (positions 4-7) at the pyridine’s C3-C4 and imidazole’s C4-C5 bonds. The fully saturated variant, 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, features a non-aromatic piperidine ring, altering electronic properties and conformational flexibility compared to its aromatic counterparts. The compound 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS# 113306-69-7) is characterized by:
Isomeric differentiation is critical due to biological activity variations:
Table 1: Structural Comparison of Key Tetrahydroimidazopyridine Derivatives
Compound Name | Substituent | CAS Number | Molecular Formula | Key Features |
---|---|---|---|---|
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | C4-CF₃ | 113306-69-7 | C₇H₈F₃N₃ | Lipophilic, electron-deficient center |
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (Spinacine) | C6-COOH | 59981-63-4 | C₇H₉N₃O₂ | Zwitterionic, hydrogen-bond donor/acceptor |
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | C4-COOH | 777819-31-5 | C₇H₉N₃O₂ | Sterically constrained acid functionality |
The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) reduces basicity of adjacent nitrogen atoms and enhances metabolic stability by resisting oxidative degradation. This contrasts with C6-carboxylic acid derivatives (e.g., spinacine), which form salts and participate in ionic interactions [1] [9].
The therapeutic exploration of imidazo[4,5-c]pyridines evolved from early antimicrobial and cardiovascular applications to targeted oncology and metabolic disease therapies. Key milestones include:
Table 2: Evolution of Key Therapeutic Applications
Era | Therapeutic Area | Design Strategy | Biological Target |
---|---|---|---|
1980s–1990s | Cardiovascular | C6-Carboxylic acid functionalization | ACE, Adrenergic receptors |
2000s | Oncology | C4/C6 hydrophobic groups (e.g., aryl, trifluoromethyl) | Bruton’s tyrosine kinase (BTK) |
2010s | Metabolic Disorders | Polar C6 substituents (e.g., amides, sulfonamides) | GRK5, P2X7 receptors |
2010s | Antimicrobials | Halogenated aryl groups at C6 | GlcN-6-P synthase |
The incorporation of the trifluoromethyl group at C4 (as in the title compound) represents a strategic evolution aimed at optimizing pharmacokinetic properties. The -CF₃ group enhances membrane permeability and bioavailability, making it invaluable in CNS-targeted therapies (e.g., P2X7 receptor antagonists for neuropathic pain) [7]. Synthetic methodologies also advanced from classical cyclocondensation (e.g., using 2-chloro-4-aminopyridine precursors) to microwave-assisted reactions, improving yields of complex polyfunctional derivatives [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0